molecular formula C4H7NO B051463 (S)-3-Hydroxybutanenitrile CAS No. 123689-95-2

(S)-3-Hydroxybutanenitrile

Cat. No.: B051463
CAS No.: 123689-95-2
M. Wt: 85.1 g/mol
InChI Key: BYJAJQGCMSBKPB-BYPYZUCNSA-N
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Description

(S)-3-Hydroxybutanenitrile is an organic compound with the molecular formula C4H7NO It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-3-Hydroxybutanenitrile can be synthesized through several methods. One common approach involves the asymmetric reduction of 3-oxobutanenitrile using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a chiral rhodium complex, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced through biocatalytic processes. Enzymes such as nitrile hydratases and nitrilases are employed to convert nitriles to the corresponding amides or acids, followed by reduction to the desired hydroxy compound. These biocatalytic methods are advantageous due to their high specificity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Hydroxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 3-oxobutanenitrile using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 3-aminobutanenitrile using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed:

    Oxidation: 3-Oxobutanenitrile.

    Reduction: 3-Aminobutanenitrile.

    Substitution: 3-Chlorobutanenitrile (when using thionyl chloride).

Scientific Research Applications

(S)-3-Hydroxybutanenitrile has numerous applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of various chiral compounds, which are essential in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms, particularly those involving nitrile-converting enzymes.

    Medicine: The compound is investigated for its potential use in the synthesis of chiral drugs, which can have improved efficacy and reduced side effects compared to their racemic counterparts.

    Industry: this compound is utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-Hydroxybutanenitrile involves its interaction with specific molecular targets, depending on its application. In enzymatic reactions, it acts as a substrate for nitrile hydratases and nitrilases, which catalyze its conversion to other compounds. The hydroxyl and nitrile functional groups play crucial roles in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with the active sites of enzymes.

Comparison with Similar Compounds

    ®-3-Hydroxybutanenitrile: The enantiomer of (S)-3-Hydroxybutanenitrile, which has different optical activity and potentially different biological activity.

    3-Oxobutanenitrile: The oxidized form of this compound.

    3-Aminobutanenitrile: The reduced form of this compound.

Uniqueness: this compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific interactions with enzymes and other biological molecules also distinguish it from its racemic or achiral counterparts.

Properties

IUPAC Name

(3S)-3-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJAJQGCMSBKPB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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